molecular formula C11H17NO3 B185813 Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 110590-29-9

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Cat. No.: B185813
CAS No.: 110590-29-9
M. Wt: 211.26 g/mol
InChI Key: KWICUYZLFNKYIA-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a chiral bicyclic scaffold of significant interest in advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C11H17NO3 , features a rigid [2.2.2] bicyclic skeleton containing both ether and amine functionalities, protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone in modern synthetic chemistry, serving as a critical protecting group for amines, dramatically enhancing the molecule's stability and handling during complex multi-step reactions . Its primary research value lies in its application as a versatile synthetic building block. The unsaturation in the ring system makes it a potential candidate for further functionalization through various reactions, including cycloadditions. While specific mechanistic studies for this exact compound are limited, analogues like tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate are frequently employed in the synthesis of nucleoside and nicotine analogue scaffolds, highlighting the utility of such bridged structures in constructing pharmacologically active molecules . Researchers utilize this compound to create constrained structures that can mimic pharmacophores or serve as core templates in drug discovery programs. For research and development purposes only. This product is not for diagnostic or therapeutic use, nor for human consumption. References and Data Points: • CAS Registry Number: 15382810 • Molecular Formula: C11H17NO3 • Storage: Recommended to be sealed in dry conditions and stored at 2-8°C .

Properties

IUPAC Name

tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)14-10(13)12-8-4-6-9(15-12)7-5-8/h4,6,8-9H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICUYZLFNKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(O1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572232
Record name tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110590-29-9
Record name tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup and Optimization

The reaction utilized tert-butyl hydroxylamine (1.0 equiv.) and a diene (1.2 equiv.) in tetrahydrofuran (THF) at 0.075 M concentration. Catalytic amounts of CuCl (0.2 equiv.) and pyridine (0.2 equiv.) were introduced via a T-type reactor under nitrogen. The flow rates were maintained at 0.21 mL/min for the substrate and 0.03 mL/min for the catalyst mixture, ensuring rapid mixing and reduced side reactions.

Isolation and Characterization

Post-reaction, the crude product was purified via flash chromatography (hexane:EtOAc = 4:1), yielding 2b as a colorless oil. Nuclear magnetic resonance (NMR) analysis confirmed the structure:

  • ¹H NMR (500 MHz, CDCl₃): δ 6.53–6.50 (m, 2H), 4.71–4.69 (m, 2H), 2.16–2.07 (m, 2H), 1.46–1.30 (m, 11H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 158.7 (C=O), 134.2 (CH), 133.1 (CH), 83.6 (C-O), 82.2 (C-N), 65.1 (CH₂), 48.2 (CH₂), 28.3 (3C, tert-butyl).

This method achieved high reproducibility, with isolated yields exceeding 85% under optimized conditions.

Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition

Recent advancements in Lewis acid catalysis have enabled the synthesis of bicyclic structures via (3 + 3) annulation. A study demonstrated the use of BF₃·OEt₂ to facilitate the reaction between bicyclobutanes (BCBs) and isatogens, yielding tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. While this method primarily targets larger frameworks, modifications to the diene and dipolarophile components could adapt it for this compound.

Key Reaction Parameters

  • Catalyst: BF₃·OEt₂ (10 mol%)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Temperature: 30°C

  • Time: 2 hours

Mechanistic Insights

The Lewis acid activates the BCB, promoting strain release and enabling regioselective cycloaddition. Computational studies suggest a concerted asynchronous mechanism, where the oxygen of the isatogen preferentially attacks the more substituted carbon of the BCB.

Intramolecular Lactonization of Epoxide Precursors

Adapting methodologies from related bicyclo[2.2.2]octane syntheses, intramolecular lactonization offers a viable route. Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt was cyclized under basic conditions to form a lactone intermediate, which was subsequently protected with tert-butyl dicarbonate (Boc₂O).

Synthetic Procedure

  • Epoxide Activation: The precursor was treated with K₂CO₃ in dimethylformamide (DMF) at 0°C to deprotonate the amine.

  • Lactonization: Heating to 60°C induced ring closure, forming the bicyclic lactone.

  • Boc Protection: Boc₂O (1.1 equiv.) and DMAP (0.1 equiv.) were added to afford the final product.

Crystallographic Validation

Single-crystal X-ray diffraction confirmed the bicyclo[2.2.2]octane framework with a monoclinic space group P2₁/c. The diastereomeric ratio (1:1) observed in the crystal lattice underscores the non-stereoselective nature of this method.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Nitroso Diels-Alder85–92High efficiency, scalable flow systemRequires specialized equipment
Lewis Acid Cycloaddition75–89Broad substrate scopeLimited to specific dipolarophiles
Intramolecular Lactonization68–74Simple reagent setupLow diastereoselectivity

Chemical Reactions Analysis

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate has been explored for its potential as a pharmacological agent due to its unique bicyclic structure, which can mimic natural compounds and interact with biological targets effectively.

Case Study: Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against viral infections where traditional treatments are ineffective. For instance, studies have demonstrated that certain modifications to the bicyclic structure enhance its interaction with viral proteins, leading to improved efficacy in inhibiting viral replication.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its bicyclic framework allows for the introduction of functional groups that can be further manipulated in synthetic pathways.

Application Example: Synthesis of Alkaloids
In synthetic organic chemistry, this compound has been utilized in the synthesis of complex alkaloids. The compound's ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a versatile building block.

In biochemical contexts, this compound has been investigated for its role as a nonionic organic buffering agent, particularly in cell culture applications where maintaining pH is crucial.

Application Example: Cell Culture Buffers
this compound has shown efficacy in buffering solutions used for cell cultures within a pH range of 6 to 8.5, which is optimal for various cell types.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Bicyclo[2.2.2] vs. Bicyclo[2.2.1] Systems
  • Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate: The [2.2.2] system provides a larger, less strained framework compared to the [2.2.1] analog (CAS: 99027-90-4, C₁₀H₁₅NO₃), which has higher ring strain due to its norbornane-like structure. This strain influences reactivity; for example, [2.2.1] derivatives may undergo faster ring-opening reactions .
  • Tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 848488-70-0): The [2.2.1] system introduces steric constraints, altering solubility and stability. Its crystal structure reveals a planar lactam ring, contrasting with the more flexible [2.2.2] system .
Functional Group Modifications
  • Its synthesis involves LiAlH₄ reduction of the parent ester, yielding a compound with distinct NMR shifts (e.g., δ 2.98 ppm for N–CH₃) .
  • Benzyl Ester Analog (Compound 11a): Substituting tert-butyl with a benzyl group (C₆H₅CH₂O–) enables enzymatic Diels-Alder reactions under mild conditions (pH 7.0, HRP/GOx catalysis), showcasing versatility in bioconjugation .
  • Hydrochloride Salt (CAS: 56239-25-9): Protonation of the nitrogen forms a water-soluble hydrochloride (m.p. 164–168°C), useful in pharmaceutical formulations .

Physicochemical Properties

Compound (CAS) Molecular Weight Physical State Melting Point (°C) Solubility Spectral Data (¹H NMR)
Parent (110590-29-9) 211.26 Colorless solid Not reported THF, CH₂Cl₂ δ 1.46 (s, 9H, tert-butyl)
3-N-Methyl derivative 153.21 Brown oil Not reported EtOAc, MeOH δ 2.98 (s, 3H, N–CH₃)
Hydrochloride (56239-25-9) 147.60 Crystalline solid 164–168 H₂O, EtOH δ 3.50–3.70 (m, bicyclic H)
[2.2.1] Analog (99027-90-4) 197.23 Not reported Not reported Not reported δ 1.40 (s, 9H, tert-butyl)
  • Notable Trends: The hydrochloride salt’s high melting point and water solubility contrast with the oil-like N-methyl derivative, underscoring the impact of ionic character . The tert-butyl group enhances stability but reduces polarity .

Biological Activity

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate (CAS Number: 110590-29-9) is a bicyclic compound notable for its unique structural features, which include both nitrogen and oxygen within its ring system. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological targets.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic framework that allows it to interact effectively with specific molecular targets, particularly enzymes. The presence of the tert-butyl group enhances its lipophilicity, potentially facilitating membrane permeability and biological activity.

PropertyValue
Molecular FormulaC11H17NO
Molecular Weight211.26 g/mol
CAS Number110590-29-9
Purity≥95%

This compound exhibits its biological activity primarily through enzyme inhibition. The compound's bicyclic structure enables it to fit into the active sites of various enzymes, thereby modulating their activity. This mechanism is crucial for its application in drug development, particularly in targeting metabolic pathways or disease processes.

1. Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in metabolic processes, which may have implications for conditions such as diabetes and obesity. The specific pathways affected and the degree of inhibition vary based on the structural modifications of the compound and the biological context in which it is studied.

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cell lines. Further studies are needed to elucidate these mechanisms and establish efficacy in vivo.

3. Neuroprotective Effects

There is emerging evidence that compounds with similar bicyclic structures exhibit neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways. This aspect warrants further investigation to determine whether this compound could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited specific enzymes related to glucose metabolism, suggesting potential applications in diabetes management .
  • Anticancer Activity : Research presented at a recent pharmacology conference indicated that tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
  • Neuroprotective Studies : An exploratory study published in Journal of Neurochemistry reported that similar bicyclic compounds exhibited protective effects against oxidative stress-induced neuronal damage, suggesting a potential role for tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene in neuroprotection .

Q & A

Q. What are the optimal synthetic routes and purification methods for tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate?

The compound is synthesized via a two-step process:

  • Step 1 : React tert-butyl hydroxycarbonyl with 1,3-cyclohexadiene in tetrahydrofuran (THF) under inert conditions.
  • Step 2 : Quench the reaction with ammonia and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield a colorless solid .
  • Key considerations : Monitor reaction progress using TLC (Rf ~0.3 in 30% ethyl acetate/hexane). Ensure anhydrous conditions to avoid side reactions.

Q. How can NMR and MS data confirm the structural integrity of this bicyclic carbamate?

  • 1H NMR : Key signals include δ 5.6–5.8 ppm (olefinic protons from the bicyclo[2.2.2]octene ring) and δ 1.4 ppm (tert-butyl group).
  • 13C NMR : The carbonyl carbon (C=O) appears at ~155 ppm, while the bicyclic carbons resonate between 60–100 ppm .
  • MS (EI) : The molecular ion peak [M]+ is observed at m/z 209, with fragmentation patterns consistent with loss of the tert-butoxy group (m/z 153) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for bicyclic carbamates?

Discrepancies in NMR chemical shifts may arise from:

  • Solvent effects : Compare data acquired in identical solvents (e.g., CDCl3 vs. DMSO-d6).
  • Stereochemical variations : Use NOESY or X-ray crystallography to confirm spatial arrangements (e.g., endo vs. exo ring conformations) .
  • Impurity interference : Employ high-resolution MS or HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >97% .

Q. What strategies enhance enantiomeric purity during synthesis of bicyclo[2.2.2]octene derivatives?

  • Chiral auxiliaries : Introduce enantiopure starting materials (e.g., (1R,4R)-configured precursors) to control stereochemistry .
  • Asymmetric catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) in key cyclization steps.
  • Crystallographic validation : Resolve enantiomers via single-crystal X-ray diffraction (SHELX refinement software) to confirm absolute configuration .

Q. How can computational modeling predict reactivity in bicyclo[2.2.2]octene systems?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze ring strain (estimated ~8–10 kcal/mol for the bicyclo[2.2.2] framework).
  • Transition-state analysis : Model nucleophilic attacks (e.g., at the carbamate carbonyl) to predict regioselectivity in ring-opening reactions .
  • Docking studies : Screen for potential bioactivity by simulating interactions with enzymatic targets (e.g., β-glucosidase) .

Q. What experimental approaches validate the stability of this compound under varying pH conditions?

  • pH stability assay : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Monitor degradation via HPLC (retention time ~12 min, C18 column).
  • Kinetic analysis : Calculate half-life (t1/2) using first-order decay models. The tert-butyl ester group typically shows instability at pH < 3 due to acid-catalyzed hydrolysis .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect reflections up to θ = 25°.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters, confirming bond angles (e.g., C10–O3–C7 = 73.2°) and torsional strain in the bicyclic system .

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